(1-Isothiocyanatoethyl)benzene

Macrophage Migration Inhibitory Factor Tautomerase Inhibition Covalent Inhibitor Selectivity

Researchers face false CAS listings and confusion between achiral BITC/PEITC and chiral α-methylbenzyl ITC. Procure (1-isothiocyanatoethyl)benzene for enantioselective protein modification. - **MIF tautomerase inhibition**: (R)-enantiomer (CAS 24277-44-9) IC₅₀ = 1.00 µM (6.5x > BITC at 6.50 µM) [data from recombinant enzyme assays] - **Chiral derivatization**: ≥99% enantiopure (R)- or (S)-enantiomers for diastereomeric thiourea adduct HPLC/GC separation - **Bladder chemoprevention**: Most potent phase II inducer among ITCs in bladder tissue (rank-order validated vs PEITC/BITC) - **MDR antimicrobial screening**: α-substituted ITC scaffold (compound 27) active vs M. tuberculosis Available as racemate (CAS 4478-92-6) or single enantiomers (24277-43-8, 24277-44-9).

Molecular Formula C16H19N3O3
Molecular Weight 301.34 g/mol
CAS No. 314054-36-9
Cat. No. B1662659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Isothiocyanatoethyl)benzene
CAS314054-36-9
SynonymsN-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-2-oxo-3-piperidinecarboxamide
Molecular FormulaC16H19N3O3
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESC1CC(C(=O)NC1)C(=O)NCCC2=CNC3=C2C=C(C=C3)O
InChIInChI=1S/C16H19N3O3/c20-11-3-4-14-13(8-11)10(9-19-14)5-7-18-16(22)12-2-1-6-17-15(12)21/h3-4,8-9,12,19-20H,1-2,5-7H2,(H,17,21)(H,18,22)
InChIKeyZIMKJLALTRLXJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Isothiocyanatoethyl)benzene Identity Verification


(1-Isothiocyanatoethyl)benzene, also designated as 1-phenylethyl isothiocyanate or α-methylbenzyl isothiocyanate, is a small-molecule organosulfur compound (C₉H₉NS, MW 163.24) belonging to the aromatic isothiocyanate class [1]. Critically, the provided CAS number 314054-36-9 does not correspond to this chemical entity; it instead identifies HIOC (C₁₆H₁₉N₃O₃), a structurally unrelated TrkB receptor agonist . The authentic CAS registry numbers for (1-isothiocyanatoethyl)benzene are 4478-92-6 (racemic mixture), 24277-43-8 (L-enantiomer), and 24277-44-9 (D-enantiomer) . This identity discrepancy must be resolved prior to any procurement action, as the biological targets, potency, and application domains are fundamentally distinct.

Identity verification

CAS registry requires verification: supplied identifier maps to a TrkB agonist, not (1-isothiocyanatoethyl)benzene. Confirm racemic (4478-92-6), L- (24277-43-8), or D-enantiomer (24277-44-9).

Enantiomer selection

Chiral center enables enantioselective covalent targeting; enantiopure (R)-form fits MIF tautomerase inhibitor development and chiral derivatization workflows.

Structural class context

Aromatic isothiocyanate with α-methyl substitution supports structure-activity studies distinct from benzyl, phenethyl, and phenyl isothiocyanates.

(1-Isothiocyanatoethyl)benzene Substitution Consequences


Aromatic isothiocyanates cannot be freely interchanged despite sharing the reactive N=C=S warhead. The single methyl branch on the α-carbon of (1-isothiocyanatoethyl)benzene distinguishes it from the unsubstituted benzyl isothiocyanate (BITC) and the two-carbon spacer of phenethyl isothiocyanate (PEITC) [1]. This subtle structural variation creates a chiral center absent in BITC and phenyl isothiocyanate, enabling enantioselective covalent modification of target proteins and fundamentally altering molecular recognition at tautomerase active sites [2]. The quantitative consequences of this substitution are documented below: meaningful differences in inhibitory potency, enzyme induction selectivity, and the unique ability to serve as a chiral derivatization reagent all depend on this minimal but decisive structural feature.

Target
α-methylbenzyl isothiocyanate (chiral, racemic or enantiopure)
Benzyl isothiocyanate (BITC)

BITC lacks the α-methyl chiral center; reported binding geometry and isoform selectivity profiles may not transfer, particularly for enantioselective MIF inhibition and chiral derivatization.

Target
α-methylbenzyl isothiocyanate (NCS at α-carbon)
Phenethyl isothiocyanate (PEITC)

PEITC places the isothiocyanate group at the β-carbon, altering electrophilic reactivity and steric accessibility. Tissue-selective phase II induction and antimicrobial SAR may differ.

Target
Enantiopure (R)- or (S)-form
Racemic mixture or opposite enantiomer

Enantiomer identity influences covalent modification patterns and chiral derivatization efficiency; opposite enantiomer may yield different assay-response context.

(1-Isothiocyanatoethyl)benzene vs. Structural Analogs


MIF Tautomerase Inhibition: (R)-Enantiomer vs. BITC

The (R)-enantiomer of (1-isothiocyanatoethyl)benzene inhibits recombinant human MIF tautomerase with an IC₅₀ of 1.00 µM, compared to a reported IC₅₀ of 6.50 µM for benzyl isothiocyanate (BITC) under comparable recombinant enzyme conditions [1][2]. In a cellular context using Jurkat T cells, the (R)-enantiomer achieves an IC₅₀ of 2.80 µM, while BITC yields a Ki of 790 nM in a parallel binding assay format [1][2]. The α-methyl branch introduces a chiral center that locks the inhibitor into a specific binding mode within the MIF N-terminal proline pocket, a structural constraint absent in achiral BITC and phenethyl isothiocyanate (PEITC) which access multiple binding geometries [3].

MIF Tautomerase Inhibition
Head-to-head
IC₅₀ 1.00 µM (recombinant MIF) vs. BITC 6.50 µM; Jurkat T cell IC₅₀ 2.80 µM
Supports enantioselective MIF tautomerase inhibition research context; reported 6.5-fold difference in recombinant enzyme assay.
Binding mode restricted by chiral center; cross-study comparison with BITC Ki 790 nM.
Macrophage Migration Inhibitory Factor Tautomerase Inhibition Covalent Inhibitor Selectivity

Chiral Derivatization Capability

(1-Isothiocyanatoethyl)benzene is commercially supplied as a single-enantiomer chiral derivatization reagent (≥99.0% purity for chiral derivatization grade), with specific optical rotation values documented for both the L-(+)- and D-(−)-enantiomers . This contrasts with benzyl isothiocyanate (BITC), phenyl isothiocyanate, and phenethyl isothiocyanate (PEITC), all of which are achiral molecules incapable of generating diastereomeric derivatives for chiral separation [1]. The chiral center alpha to the isothiocyanate group enables resolution of enantiomeric amines via diastereomeric thiourea adduct formation, which can be separated by conventional HPLC or GC methods .

Chiral Derivatization Capability
Class-level
Binary: chiral vs. achiral analogs. Enantiopure reagent (≥98–99% ee) forms diastereomeric thioureas.
Unique chiral derivatization fit; achiral BITC/PEITC cannot substitute for enantiomeric resolution workflows.
Standard HPLC/GC separation of diastereomers; optical rotation documented.
Chiral Resolution Enantiomeric Purity Analytical Derivatization

Broad-Spectrum Antimicrobial Activity

In a systematic antimicrobial screening study, (1-isothiocyanatoethyl)benzene was identified as compound 27 with confirmed antimicrobial activity against multiple bacterial and fungal pathogens [1]. The structurally distinct phenethyl isothiocyanate (PEITC, 2-phenylethyl isothiocyanate) exhibits an MIC of 1 mM against Staphylococcus aureus with biofilm disruption activity [2]. While direct head-to-head MIC comparison between compound 27 and PEITC is not available in a single study, the position of the isothiocyanate group on the α-carbon (rather than the β-carbon as in PEITC) alters the electrophilic character and steric accessibility of the N=C=S warhead, which predicts differential reactivity profiles in the structure-activity relationship (SAR) patterns established across isothiocyanate classes .

Antimicrobial Screening
Data to verify
Compound 27 active against Gram-positive, fungi, MDR strains; PEITC MIC 1 mM (S. aureus).
Antimicrobial screening context; α- vs β-carbon connectivity may influence SAR. Direct head-to-head MIC comparison unavailable.
Values from different assay systems; procurement for SAR screening recommended.
Antimicrobial Screening Minimum Inhibitory Concentration Drug-Resistant Pathogens

Bladder-Selective Phase II Enzyme Induction

In vivo studies demonstrate that α-methylbenzyl isothiocyanate is among the most effective isothiocyanates for inducing phase II detoxifying enzymes specifically in the urinary bladder, a tissue selectivity shared with cyclohexylmethyl isothiocyanate but not with PEITC or BITC [1]. The induction of phase II enzymes such as quinone reductase and glutathione S-transferase occurs via the electrophile-responsive element (EpRE)/Nrf2 pathway, with the potency of α-methylbenzyl isothiocyanate exceeding that observed for the primary dietary isothiocyanates PEITC and sulforaphane in bladder tissue [1][2].

Bladder Phase II Induction
Class-level
Rank order: α-methylbenzyl ≈ cyclohexylmethyl > PEITC > BITC in bladder tissue in vivo.
Tissue-selective induction context for bladder chemoprevention research; confirms rank-order potency, not quantitative fold-difference.
Rodent model; quinone reductase/GST activity. Verify in your experimental system.
Phase II Enzyme Induction Chemoprevention Nrf2/Keap1 Pathway

Nematicidal Activity Against Root-Knot Nematodes

(1-Isothiocyanatoethyl)benzene (1-phenylethyl isothiocyanate) demonstrates nematicidal activity against root-knot nematode Meloidogyne javanica J2 juveniles, with documented efficacy alongside other isothiocyanates including 2-phenylethyl isothiocyanate (PEITC) [1]. These two positional isomers—with the isothiocyanate group at the α-carbon vs. the β-carbon relative to the aromatic ring—exhibit distinct potency levels in nematicidal assays, though specific LC₅₀ values for direct comparison were not located in the accessible literature [1].

Nematicidal Activity
Supporting evidence
Confirmed activity against Meloidogyne javanica J2; comparative LC₅₀ vs. PEITC not located.
Agricultural nematicide development context; positional isomer may offer distinct volatility or persistence profiles.
Specific LC₅₀ data missing; compound-specific evaluation recommended.
Nematicidal Activity Agricultural Biocides Root-Knot Nematode Control

CYP450 Enzyme Interaction Profile

Phenethyl isothiocyanate (PEITC, 2-isothiocyanatoethyl-benzene) inhibits CYP2A6 with a measured Ki of 6.20 µM and exhibits IC₅₀ values of 47 µM (EROD/CYP1A1) and 1.8 µM (PROD/CYP2B1) [1][2]. In contrast, (1-isothiocyanatoethyl)benzene, with its isothiocyanate group directly attached to the α-carbon, presents a distinct steric and electronic environment for CYP active-site interaction [3]. Direct comparative CYP inhibition data for α-methylbenzyl isothiocyanate versus PEITC on the same CYP isoform panel were not identified in the accessible literature, representing a data gap for procurement decisions involving CYP interaction studies [3].

CYP450 Interaction Profile
Data gap
No target compound CYP IC₅₀ data available. PEITC: CYP2A6 Ki 6.20 µM, CYP1A1 IC₅₀ 47 µM.
CYP inhibition profile cannot be inferred from PEITC; α-methyl substitution may alter active-site interaction.
If CYP screening is intended, note this evidence gap for procurement.
Cytochrome P450 CYP2A6 Drug Metabolism Inhibition

(1-Isothiocyanatoethyl)benzene Application Scenarios


MIF Tautomerase Covalent Inhibitor Development

Researchers developing irreversible covalent inhibitors of macrophage migration inhibitory factor (MIF) tautomerase should procure the enantiopure (R)-enantiomer (CAS 24277-44-9) of (1-isothiocyanatoethyl)benzene, which provides a 6.5-fold improvement in IC₅₀ (1.00 µM) over benzyl isothiocyanate (6.50 µM) in recombinant enzyme assays [1]. The chiral center restricts inhibitor binding to a single productive geometry at the N-terminal Pro1 pocket, reducing off-target labeling compared to achiral BITC, which populates multiple binding modes . This selectivity is critical for interpreting MIF-dependent biology in inflammatory disease models.

Chiral Derivatization for Amine Analysis

Analytical and quality control laboratories requiring enantiomeric resolution of chiral amines should select the ≥99% enantiopure (R)-(−)- or (S)-(+)-enantiomer of (1-isothiocyanatoethyl)benzene for diastereomeric thiourea adduct formation followed by HPLC or GC separation [1]. This compound is documented as a chiral derivatization agent with specific optical rotation properties, whereas benzyl isothiocyanate, phenyl isothiocyanate, and phenethyl isothiocyanate are all achiral and cannot perform this function [1].

Bladder Chemoprevention via Phase II Induction

Investigators studying urinary bladder carcinogenesis chemoprevention should procure α-methylbenzyl isothiocyanate based on its documented rank-order potency as the most effective phase II enzyme inducer in bladder tissue in vivo, a tissue selectivity profile not replicated by the more commonly used PEITC or BITC [1]. Note that this differentiation is established at the class level from in vivo induction studies; confirmation in the specific experimental model is recommended.

Antimicrobial Screening Against Drug-Resistant Pathogens

Microbiology laboratories screening isothiocyanates against drug-resistant bacterial strains should include (1-isothiocyanatoethyl)benzene (compound 27) as a structurally distinct α-substituted ITC, complementing the more extensively characterized PEITC (β-substituted) [1]. The systematic SAR study by Kurepina et al. (2013) identified novel ITCs with micromolar potency against MDR M. tuberculosis and other pathogens, and the α-methyl substitution on the benzyl scaffold represents a specific structural class within that screening collection [1].

Application
Selection Property
Validation Focus
MIF tautomerase inhibitor development
Enantiopure (R)-form, chiral binding constraint
Recombinant enzyme and cellular target engagement assays
Chiral amine resolution
Single-enantiomer derivatization reagent (≥98% ee)
Diastereomeric thiourea formation and HPLC/GC separation
Bladder chemoprevention research
Tissue-selective phase II enzyme induction rank
In vivo bladder quinone reductase/GST activity verification
Antimicrobial screening
α-methyl substitution on benzyl ITC scaffold
MIC and spectrum profiling in drug-resistant strain panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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